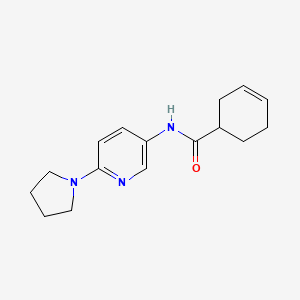
1-(6-Methoxypyridin-3-yl)-3-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxypyridin-3-yl)-3-propylthiourea, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that has been used to study the effects of Parkinson's disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ then inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea are well documented. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea has also been shown to induce apoptosis in other cell types, such as lymphocytes and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Methoxypyridin-3-yl)-3-propylthiourea has several advantages for lab experiments. It is a selective neurotoxin that can be used to study the effects of Parkinson's disease and other neurological disorders. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea is also relatively easy to synthesize and can be purified by recrystallization. However, there are also limitations to the use of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea in lab experiments. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea is a potent neurotoxin that can be hazardous to handle. It also has a short half-life and rapidly metabolizes to MPP+, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea in scientific research. One area of interest is the development of new treatments for Parkinson's disease. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea has been used to model the disease in animal models, and new treatments can be tested using these models. Another area of interest is the study of mitochondrial dysfunction in other diseases, such as Alzheimer's disease and Huntington's disease. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea can be used to study the effects of mitochondrial dysfunction in these diseases. Finally, 1-(6-Methoxypyridin-3-yl)-3-propylthiourea can be used to study the effects of environmental toxins on the nervous system.
Synthesemethoden
The synthesis method of 1-(6-Methoxypyridin-3-yl)-3-propylthiourea involves the reaction of 6-methoxypyridin-3-amine with 3-propylisothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction produces 1-(6-Methoxypyridin-3-yl)-3-propylthiourea as a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxypyridin-3-yl)-3-propylthiourea has been extensively studied for its potential use in scientific research. It has been used to study the effects of Parkinson's disease and other neurological disorders. 1-(6-Methoxypyridin-3-yl)-3-propylthiourea is a neurotoxin that selectively destroys dopaminergic neurons in the brain. This makes it a useful tool for studying the effects of Parkinson's disease, which is characterized by the loss of dopaminergic neurons in the substantia nigra.
Eigenschaften
IUPAC Name |
1-(6-methoxypyridin-3-yl)-3-propylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-3-6-11-10(15)13-8-4-5-9(14-2)12-7-8/h4-5,7H,3,6H2,1-2H3,(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNPCIUHAOISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[4-[2-(2,4-dichloroanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7495540.png)
![5-[(2-Methyl-2,3-dihydroindol-1-yl)sulfonyl]thiophene-3-carboxylic acid](/img/structure/B7495548.png)
![1-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495552.png)

![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495573.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7495578.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)

![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)

![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)
